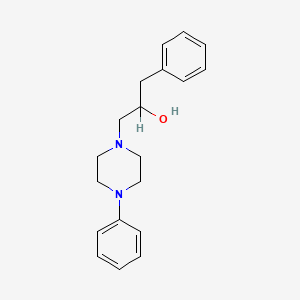
Aurantiacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurantiacin is a naturally occurring compound belonging to the class of terphenylquinones It is primarily isolated from fungi such as Hydnellum caeruleum and Talaromyces aurantiacus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aurantiacin can be synthesized through the hydrolysis of atromentin and benzoic acid when treated with aqueous alkali . The synthesis involves the formation of a quinoid structure, which is a highly conjugated chemical system capable of rapid electronic delocalization.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi such as Hydnellum caeruleum and Talaromyces aurantiacus under controlled conditions. The fungi are grown in media containing suitable carbon and nitrogen sources, and the pigment is extracted using solvents like methanol .
Analyse Chemischer Reaktionen
Types of Reactions: Aurantiacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its quinoid structure, which allows for rapid electronic delocalization.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like pyridine in aqueous solutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as atromentin and thelephoric acid .
Wissenschaftliche Forschungsanwendungen
Aurantiacin has a wide range of applications in scientific research:
Wirkmechanismus
Aurantiacin exerts its effects through its quinoid structure, which allows for rapid electronic delocalization. This property is crucial for its role in energy transfer and resonance stabilization of activated complexes. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Aurantiacin is unique among terphenylquinones due to its specific structure and properties. Similar compounds include:
Atromentin: Another terphenylquinone with similar biological activities but differing in its molecular structure.
Thelephoric Acid: A compound with comparable chemical properties but distinct in its biological applications.
This compound stands out due to its vibrant red pigment and its stability under various environmental conditions, making it a valuable compound for both research and industrial applications.
Eigenschaften
CAS-Nummer |
548-32-3 |
|---|---|
Molekularformel |
C32H20O8 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[4-benzoyloxy-2,5-bis(4-hydroxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl] benzoate |
InChI |
InChI=1S/C32H20O8/c33-23-15-11-19(12-16-23)25-28(36)30(40-32(38)22-9-5-2-6-10-22)26(20-13-17-24(34)18-14-20)27(35)29(25)39-31(37)21-7-3-1-4-8-21/h1-18,33-34H |
InChI-Schlüssel |
UFFCRNVIKXMYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


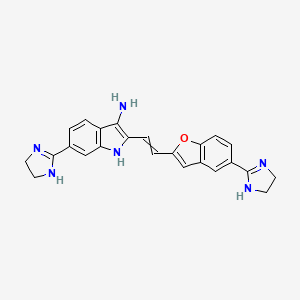
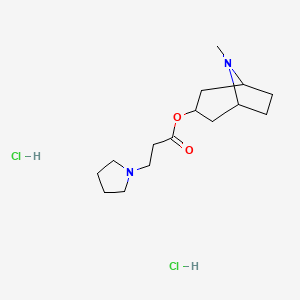
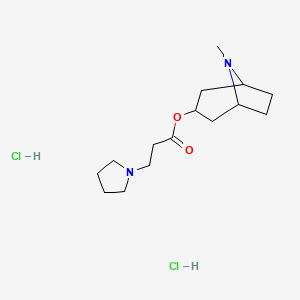
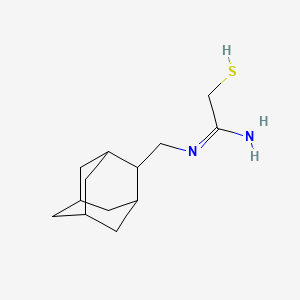

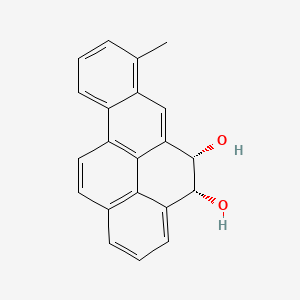
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
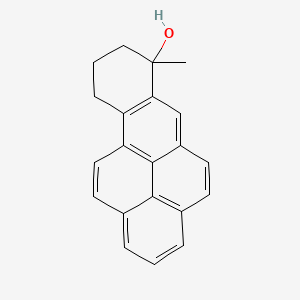
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)



![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
